![molecular formula C16H17N7O B6232162 2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[3,2-d]pyrimidin-4-ol CAS No. 2580251-36-9](/img/no-structure.png)

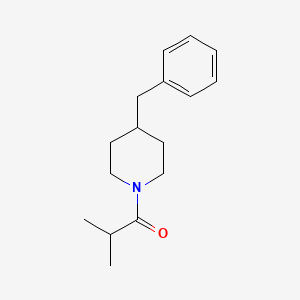

2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[3,2-d]pyrimidin-4-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a reagent used in the synthesis of anticancer agents . It is an impurity of Palbociclib, an experimental drug for the treatment of breast cancer being developed by Pfizer . It is a selective inhibitor of the cyclin-dependent kinases CDK4 and CDK6 .

Synthesis Analysis

The synthesis of this compound involves a Diels–Alder reaction between the key intermediate and Benzyl 1,2,3-triazine-5-carboxylate . This leads to the formation of the correspondent compound, which is then converted to the carboxylic acid intermediate by reaction with hydrogen at room temperature . The overall procedure has been improved to increase the yield from 0.9% to 12% .Molecular Structure Analysis

The molecular structure of this compound involves a C5-C6 single bond . In most structures, there is at least a substituent at C5 and a CH2 at C6 . In some cases, there is a substituent at C6 and a CH2 at C5 .Chemical Reactions Analysis

The chemical reactions involving this compound are characterized by a high inter-individual variability in exposure . It is extensively metabolized by cytochrome P450 3A4 . Its brain penetration is limited by efflux transporters .Physical And Chemical Properties Analysis

The compound has a molecular weight of 484 . It is a solid at room temperature .Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Future studies are needed to address exposure–efficacy relationships to further improve dosing . Higher exposure is associated with an increased risk of neutropenia . An exposure–efficacy relationship has been demonstrated for abemaciclib, whereas these remain inconclusive so far for palbociclib and ribociclib .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[3,2-d]pyrimidin-4-ol' involves the synthesis of two key intermediates, followed by their coupling to form the final product. The first intermediate is 2-amino-5-(piperazin-1-yl)pyridine, which is then coupled with 4-hydroxy-6-chloro-pyrido[3,2-d]pyrimidine to form the second intermediate, 2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[3,2-d]pyrimidine. This intermediate is then further reacted with 4-hydroxyquinolin-2(1H)-one to form the final product, 2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[3,2-d]pyrimidin-4-ol.", "Starting Materials": [ "2-chloro-5-nitropyridine", "piperazine", "4-hydroxy-6-chloro-pyrido[3,2-d]pyrimidine", "4-hydroxyquinolin-2(1H)-one", "sodium hydride", "potassium carbonate", "acetonitrile", "dimethylformamide", "ethanol", "water" ], "Reaction": [ "Step 1: Reduction of 2-chloro-5-nitropyridine with sodium hydride and ethanol to form 2-amino-5-chloropyridine", "Step 2: Reaction of 2-amino-5-chloropyridine with piperazine in acetonitrile to form 2-amino-5-(piperazin-1-yl)pyridine", "Step 3: Reaction of 2-amino-5-(piperazin-1-yl)pyridine with 4-hydroxy-6-chloro-pyrido[3,2-d]pyrimidine in dimethylformamide and potassium carbonate to form 2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[3,2-d]pyrimidine", "Step 4: Reaction of 2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[3,2-d]pyrimidine with 4-hydroxyquinolin-2(1H)-one in ethanol and water to form 2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[3,2-d]pyrimidin-4-ol" ] } | |

Número CAS |

2580251-36-9 |

Nombre del producto |

2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[3,2-d]pyrimidin-4-ol |

Fórmula molecular |

C16H17N7O |

Peso molecular |

323.4 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.